molecular formula C12H9F6NO2 B1323350 (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one CAS No. 875444-08-9

(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B1323350
CAS No.: 875444-08-9
M. Wt: 313.2 g/mol
InChI Key: OHIDCVTXTYVGRO-CDUCUWFYSA-N
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Description

(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structural features, including the presence of trifluoromethyl groups, which can significantly influence its chemical and physical properties. Oxazolidinones are a class of compounds known for their applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between (S)-4-methyl-2-oxazolidinone and 3,5-bis(trifluoromethyl)benzaldehyde under acidic or basic conditions can yield the desired product.

    Chiral Resolution: The chiral centers in the molecule necessitate the use of chiral catalysts or resolution techniques to obtain the (4S,5R) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring or the methyl group.

    Reduction: Reduction reactions can target the carbonyl group within the oxazolidinone ring.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although they are generally less reactive due to their electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. Its structural features make it a useful tool for probing enzyme-substrate interactions and protein-ligand binding.

Medicine

Medicinally, oxazolidinone derivatives are known for their antibiotic properties. While this compound itself may not be a marketed drug, its structural framework can inspire the design of new antibiotics.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to proteins or enzymes, potentially inhibiting their activity. The oxazolidinone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone derivative used as an antibiotic.

    Tedizolid: A more potent oxazolidinone antibiotic with a similar mechanism of action.

    Cycloserine: An older antibiotic with a different structure but similar applications.

Uniqueness

(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical properties compared to other oxazolidinones. These groups can enhance lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDCVTXTYVGRO-CDUCUWFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635058
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875444-08-9
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyloxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives influence their ability to inhibit CETP?

A1: Research indicates that the CETP inhibitory activity of this compound derivatives is primarily influenced by the molecule's electronegativity, overall structure, and electronic properties. [] This suggests that even small modifications to the molecule's structure could significantly impact its interaction with CETP and, consequently, its inhibitory activity.

Q2: What computational methods have been employed to study this compound derivatives as CETP inhibitors?

A2: Researchers have utilized various computational models to predict the potency of this compound derivatives in inhibiting CETP. These include Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Feedforward Neural Network using Particle Swarm Optimization (FNN-PSO). [] These models, particularly the SVR model, have shown promise in predicting CETP inhibitory activity based on molecular descriptors. [] This computational approach facilitates the screening of potential CETP inhibitors and guides the design of novel compounds with improved efficacy.

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